molecular formula C18H16N4O3S B496122 {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid CAS No. 676630-78-7

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid

Cat. No.: B496122
CAS No.: 676630-78-7
M. Wt: 368.4g/mol
InChI Key: ZUFLRKYXKXHEMS-UHFFFAOYSA-N
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Description

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is a heterocyclic compound combining benzimidazole and 1,2,4-triazole moieties, linked via a thioether bridge to an acetic acid group. The 9-position of the benzimidazole core is substituted with a 2-phenoxyethyl chain, distinguishing it from related derivatives.

Properties

IUPAC Name

2-[[4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c23-16(24)12-26-18-20-19-17-21(10-11-25-13-6-2-1-3-7-13)14-8-4-5-9-15(14)22(17)18/h1-9H,10-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFLRKYXKXHEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Cyclization

Reaction of 2-mercaptobenzimidazole with hydrazine hydrate in ethanol under reflux forms a hydrazine intermediate, which undergoes cyclization upon heating with triethyl orthoformate:

2-Mercaptobenzimidazole+HydrazineHydrazine IntermediateOrthoesterTriazolo[4,3-a]benzimidazole\text{2-Mercaptobenzimidazole} + \text{Hydrazine} \rightarrow \text{Hydrazine Intermediate} \xrightarrow{\text{Orthoester}} \text{Triazolo[4,3-a]benzimidazole}

Optimized Parameters

ParameterValue
SolventEthanol
TemperatureReflux (78°C)
Reaction Time3–4 hours
Yield70–75%

Phenoxyethyl Side Chain Introduction

The phenoxyethyl group is introduced via alkylation of the triazolo-benzimidazole intermediate. Phenoxyethyl halides (e.g., 2-phenoxyethyl chloride) or epoxides are typical electrophiles.

Alkylation with 2-Phenoxyethyl Bromide

In a representative procedure:

  • Substrate : Triazolo[4,3-a]benzimidazole.

  • Alkylating Agent : 2-Phenoxyethyl bromide.

  • Base : Potassium carbonate.

  • Solvent : Acetonitrile or DMF.

  • Conditions : 60°C, 12 hours.

  • Yield : 60–68%.

The reaction proceeds via nucleophilic substitution, where the nitrogen atom at position 9 of the benzimidazole attacks the electrophilic carbon of the phenoxyethyl halide.

Thioacetic Acid Functionalization

The thioacetic acid moiety is appended through a thiol-alkylation or oxidative coupling strategy. Mercaptoacetic acid or its derivatives react with halogenated intermediates under basic conditions.

Thiolation with Mercaptoacetic Acid

Procedure :

  • Substrate : 9-(2-Phenoxyethyl)-9H-triazolo[4,3-a]benzimidazol-3-yl chloride.

  • Thiol Source : Mercaptoacetic acid.

  • Base : Sodium hydroxide.

  • Solvent : Ethanol/water mixture.

  • Temperature : 4°C to room temperature.

  • Yield : 55–60%.

Triazolo-benzimidazole-Cl+HSCH2COOHNaOHTarget Compound+NaCl\text{Triazolo-benzimidazole-Cl} + \text{HSCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{Target Compound} + \text{NaCl}

Critical Considerations :

  • pH control (8–9) prevents disulfide formation.

  • Low temperatures minimize side reactions.

One-Pot Synthesis Strategies

Recent advancements emphasize one-pot methodologies to reduce isolation steps and improve efficiency. A hybrid approach combining triazole cyclization and thiolation in a single reactor has been reported:

Steps :

  • Cyclocondensation : 2-Mercaptobenzimidazole + hydrazine hydrate → triazolo-benzimidazole.

  • Alkylation : In-situ addition of 2-phenoxyethyl bromide.

  • Thiolation : Direct treatment with mercaptoacetic acid.

Conditions :

  • Solvent : DMF/ethanol (1:1).

  • Catalyst : Polyphosphoric acid.

  • Temperature : 100°C, 8 hours.

  • Yield : 50–55%.

Challenges and Optimization

Regioselectivity in Triazole Formation

The position of triazole ring fusion (e.g., [4,3-a] vs. [3,4-b]) depends on reaction kinetics and directing groups. Acidic conditions favor [4,3-a] orientation due to protonation of the benzimidazole nitrogen.

Purification Difficulties

The target compound’s poor solubility in common solvents complicates crystallization. Gradient elution chromatography (silica gel, ethyl acetate/hexane) is often required .

Chemical Reactions Analysis

Types of Reactions

{[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing similar triazolo-benzimidazole structures have shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways essential for cancer cell proliferation .

Antimicrobial Properties

Compounds with structural similarities to {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid have been reported to possess antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound. Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases. The presence of the triazole ring is thought to enhance its interaction with biological targets involved in inflammation .

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic activity of several derivatives against MCF-7 and HeLa cell lines using MTT assays. The results indicated that specific derivatives showed IC50 values as low as 29 μM against HeLa cells, highlighting their potential as anticancer agents .
  • Antimicrobial Testing :
    • A series of tests conducted on similar triazolo-benzimidazole compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria. This suggests that modifications to the thioacetic acid structure could lead to enhanced antimicrobial efficacy .
  • Inflammation Modulation :
    • In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels in activated macrophages, indicating a potential therapeutic application for inflammatory conditions .

Mechanism of Action

The mechanism of action for {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-benzimidazole core is known to bind to active sites on proteins, while the phenoxyethyl group can enhance binding affinity and specificity. The thioacetic acid moiety may also play a role in modulating the compound’s activity by participating in redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]acetic Acid

  • Structure: Replaces the 2-phenoxyethyl group with a phenyl ring.
  • Molecular Formula : C₁₆H₁₂N₄O₂S; MW : 324.36 g/mol .
  • Key Difference: The absence of the ether oxygen in the phenyl substituent may reduce solubility compared to the phenoxyethyl analogue.

2.1.2. 3-[(9-Methyl-9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-yl)thio]propanoic Acid

  • Structure: Features a methyl group at position 9 and a propanoic acid chain.
  • Molecular Formula : C₁₂H₁₂N₄O₂S; MW : 276.31 g/mol; Density : 1.5 g/cm³ .
  • Key Difference : Shorter alkyl chain and methyl substitution likely alter pharmacokinetic properties, such as LogP (2.53), suggesting moderate lipophilicity .

2.1.3. 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic Acid

  • Structure: Combines a phenyl group at position 9 with a propanoic acid chain.
  • Key Difference : The extended carboxylic acid chain might influence binding affinity in enzyme interactions compared to acetic acid derivatives .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) LogP
Target Compound* C₁₉H₁₈N₄O₃S 390.44 ~1.4 (Predicted) ~2.1
[(9-Phenyl)...thio]acetic Acid C₁₆H₁₂N₄O₂S 324.36 - -
3-[(9-Methyl)...thio]propanoic Acid C₁₂H₁₂N₄O₂S 276.31 1.5 2.53

*Calculated based on structural extrapolation from .

Biological Activity

The compound {[9-(2-Phenoxyethyl)-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl]thio}acetic acid is a novel derivative of benzimidazole and triazole, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₆N₄O₃S
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 676630-78-7

The compound features a unique structure that combines a triazole ring with a phenoxyethyl group and a thioacetic acid moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various triazole derivatives. Specifically, derivatives similar to this compound have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AE. coli< 29 µg/mL
Compound BS. aureus< 40 µg/mL
Compound CC. albicans< 207 µg/mL

In these studies, compounds exhibited broad-spectrum antimicrobial activity, indicating that modifications in their structure can lead to enhanced efficacy against various pathogens .

Cytotoxicity Studies

Cytotoxicity assessments have been performed using human cell lines and animal models. The results suggest that while some derivatives exhibit promising antimicrobial properties, they also show varying levels of cytotoxicity depending on their concentration and exposure time.

Table 2: Cytotoxicity Results

Compound NameCell LineIC50 (µM)
Compound DHuman Neonatal Dermal Fibroblasts>100
Compound ESheep Erythrocytes50

These findings indicate that careful consideration of dosage is crucial for therapeutic applications .

The biological activity of this compound appears to involve multiple mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis by targeting essential enzymes.
  • DNA Replication Interference : Triazole derivatives may inhibit DNA gyrase and other critical enzymes involved in DNA replication.
  • Metabolic Pathway Disruption : The presence of the thio group in the structure could interfere with various metabolic pathways essential for microbial growth.

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Study on Benzothiazole Derivatives : Researchers synthesized benzothiazole derivatives and evaluated their antimicrobial properties against various strains. They noted that structural modifications led to significant changes in activity profiles.
  • Pharmacokinetic Studies : The pharmacokinetic properties of triazole derivatives were assessed using computational models like SwissADME. These studies indicated favorable absorption and bioavailability metrics for certain derivatives, suggesting potential for further development into therapeutic agents .

Q & A

Basic Research Question

  • Spectroscopy : ¹H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., 55–61 ppm for OCH₃ groups) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.56%, H: 4.31%, N: 18.24%) .
  • Chromatography : HPLC or TLC (silica gel, ethyl acetate/hexane) to confirm purity (>95%) .

How can computational methods optimize the synthesis and bioactivity prediction of this compound?

Advanced Research Question

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions (e.g., Et₃N vs. NaOH for thiol-alkylation) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., α-glucosidase) to prioritize analogs for synthesis .

How should researchers resolve contradictions in bioactivity data across analogs?

Advanced Research Question

  • Substituent-Specific Analysis : Group compounds by substituent type (e.g., R1 = Br, R2 = H vs. R1 = CH₃, R2 = OCH₃) to isolate trends .
  • Statistical Validation : Apply ANOVA or regression models to quantify the impact of substituent size/electronegativity on IC₅₀ values .
  • Crystallography : Resolve X-ray structures of ligand-enzyme complexes to validate docking predictions .

What modifications can enhance the aqueous solubility of this compound for in vivo studies?

Advanced Research Question

  • PEGylation : Introduce polyethylene glycol (PEG) chains via esterification of the thioacetic acid group .
  • Salt Formation : Synthesize sodium or potassium salts (e.g., using NaOH in methanol/water) to improve dissolution .
  • Prodrug Design : Mask the thiol group with acetyl or glutathione-sensitive linkers .

What mechanistic studies are recommended to elucidate its mode of action?

Advanced Research Question

  • Enzyme Kinetics : Measure Michaelis-Menten parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to target enzymes .
  • Metabolomics : Profile cellular metabolites (e.g., LC-MS) to identify downstream pathways affected by the compound .

How can researchers ensure batch-to-batch consistency in synthesis?

Basic Research Question

  • Process Control : Monitor reaction progress via TLC or in situ FTIR to detect intermediates .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Et₃N) to reduce variability .
  • Quality Control : Standardize melting points (e.g., 139–140°C) and HPLC retention times across batches .

What strategies are effective for studying synergistic effects with other therapeutic agents?

Advanced Research Question

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
  • Transcriptomics : RNA-seq to identify gene networks modulated by the compound in combination with other drugs .
  • In Silico Synergy Prediction : Network pharmacology tools (e.g., STITCH, STRING) to map multi-target interactions .

How can alternative catalysts or solvents improve the sustainability of its synthesis?

Advanced Research Question

  • Green Solvents : Replace CH₂Cl₂ with cyclopentyl methyl ether (CPME) or 2-methyl-THF .
  • Biocatalysts : Use lipases or immobilized transition-metal catalysts for selective thioether formation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) and energy consumption .

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